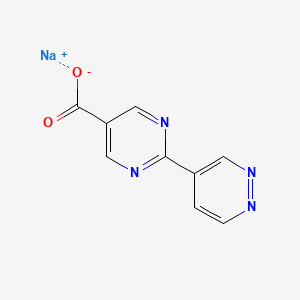

Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine is an integral part of DNA and RNA and imparts diverse pharmacological properties .

Synthesis Analysis

Pyrimidine-based compounds can be synthesized through various methods. For example, ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate can react with thiourea in refluxing ethanol containing triethylamine to yield a pyrimidinone .Molecular Structure Analysis

The molecular structure of pyrimidine-based compounds can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Pyrimidine-based compounds can undergo various chemical reactions. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of a correspondent compound .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine-based compounds can be determined by various methods, including physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Scientific Research Applications

Synthesis and Spectral Characterization

Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate plays a role in the synthesis of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which show promise in pharmacological activities due to their antioxidant, anticancer, antibacterial, and anti-inflammatory properties. This synthesis process includes a series of reactions starting with 2‐chloropyrimidine and involves sodium borohydride (NaBH4) and various dibromoalkanes (Rani et al., 2012).

Versatile Pyrimidine Derivatives Synthesis

Another application is in the creation of novel pyrimidine derivatives like pyrimido[4,5-d]pyridazin-8-one-5-carboxylates. These derivatives have a range of potential uses due to their chemical structure, which enables further reactivity with various nucleophiles (Gonçalves et al., 2016).

Reactivity in Heterocyclic Synthesis

In the synthesis of heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine derivatives, this compound demonstrates significant reactivity. This reactivity is crucial in forming complex structures that are potentially useful in various chemical applications (Abdelhamid & Gomha, 2013).

Ring-chain Tautomerism

This compound also shows interesting behavior in terms of ring-chain tautomerism, a phenomenon important in understanding the chemical properties and reactivity of various substances. This aspect is particularly relevant in the study of cyclic and linear forms of chemical compounds (Ershov et al., 2013).

General Synthesis Methodologies

This compound is also involved in general synthesis methodologies for creating 2-substituted pyrimidine-5-carboxylic esters. These methods are significant for developing a variety of chemical compounds with potential pharmaceutical applications (Zhichkin et al., 2002).

Mechanism of Action

Target of Action

Related compounds, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate may have similar targets .

Mode of Action

Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have been shown to have promising neuroprotective and anti-inflammatory properties .

Future Directions

Properties

IUPAC Name |

sodium;2-pyridazin-4-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2.Na/c14-9(15)7-3-10-8(11-4-7)6-1-2-12-13-5-6;/h1-5H,(H,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACUNZCIKRAEIS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C2=NC=C(C=N2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N4NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)

![3-phenyl-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2362639.png)

![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)

![2,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-5-carboxamide](/img/structure/B2362647.png)

![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)